1-{imidazo[1,2-b]pyridazin-6-yl}-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine
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Overview
Description
1-{imidazo[1,2-b]pyridazin-6-yl}-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine is a complex heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of multiple fused ring systems, including imidazo[1,2-b]pyridazine and cyclopenta[d]pyrimidine, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-{imidazo[1,2-b]pyridazin-6-yl}-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine typically involves multi-step synthetic routes. One common approach includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.
Synthesis of the cyclopenta[d]pyrimidine moiety: This involves the condensation of suitable aldehydes or ketones with guanidine derivatives, followed by cyclization.
Coupling of the two moieties: The final step involves the coupling of the imidazo[1,2-b]pyridazine and cyclopenta[d]pyrimidine moieties through a piperazine linker, typically using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-{imidazo[1,2-b]pyridazin-6-yl}-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{imidazo[1,2-b]pyridazin-6-yl}-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound inhibits the activity of kinases such as TAK1, which play a crucial role in cell signaling and proliferation.
Receptor Binding: It binds to specific receptors, modulating their activity and downstream signaling pathways.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
1-{imidazo[1,2-b]pyridazin-6-yl}-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine can be compared with other similar compounds, such as:
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities, including kinase inhibition and anti-inflammatory effects.
Cyclopenta[d]pyrimidine derivatives: These compounds possess the cyclopenta[d]pyrimidine moiety and are known for their anticancer and antiviral properties.
The uniqueness of this compound lies in its combined structural features, which confer enhanced biological activity and selectivity compared to its individual components .
Properties
Molecular Formula |
C18H21N7 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C18H21N7/c1-13-20-15-4-2-3-14(15)18(21-13)24-11-9-23(10-12-24)17-6-5-16-19-7-8-25(16)22-17/h5-8H,2-4,9-12H2,1H3 |
InChI Key |
PPLGOEACZHNFKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NN5C=CN=C5C=C4 |
Origin of Product |
United States |
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